molecular formula C9H8O2S B11800106 2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane

2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane

Cat. No.: B11800106
M. Wt: 180.23 g/mol
InChI Key: KKYUKBKZKWXYCX-UHFFFAOYSA-N
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Description

2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane is an organic compound that features a thiophene ring substituted with an ethynyl group at the 5-position and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane typically involves the Sonogashira coupling reaction. This reaction is performed between a halogenated thiophene derivative and an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted thiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane largely depends on its application. For instance, in antimicrobial activity, the compound may interact with bacterial cell membranes or enzymes, disrupting their function. In bioimaging, its fluorescent properties allow it to be used as a probe to visualize cellular components .

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-bromo-5-ethynylthiophene and 2-ethynylthiophene share structural similarities.

    Dioxolane derivatives: Compounds such as 2-(2-thienyl)-1,3-dioxolane.

Uniqueness

2-(5-Ethynylthiophen-2-yl)-1,3-dioxolane is unique due to the combination of the ethynyl group and the dioxolane ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

2-(5-ethynylthiophen-2-yl)-1,3-dioxolane

InChI

InChI=1S/C9H8O2S/c1-2-7-3-4-8(12-7)9-10-5-6-11-9/h1,3-4,9H,5-6H2

InChI Key

KKYUKBKZKWXYCX-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(S1)C2OCCO2

Origin of Product

United States

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